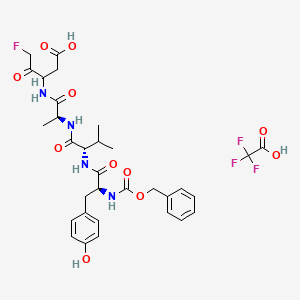
Cbz-Tyr-Val-Ala-DL-Asp-CH2F.TFA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cbz-Tyr-Val-Ala-DL-Asp-CH2F.TFA is a synthetic peptide compound. It is a derivative of a tripeptide where the C-terminal OH group has been replaced by a fluoromethyl group. This compound is known for its role as an irreversible pan-caspase inhibitor, which means it inhibits the activity of caspases, enzymes involved in apoptosis (programmed cell death) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Tyr-Val-Ala-DL-Asp-CH2F.TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Coupling: The amino acids are coupled to the resin-bound peptide chain using coupling reagents such as HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-throughput liquid chromatography (HPLC) ensures the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cbz-Tyr-Val-Ala-DL-Asp-CH2F.TFA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of catalysts like palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4)
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: H2/Pd-C, NaBH4
Substitution: NaOCH3, LiAlH4
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Cbz-Tyr-Val-Ala-DL-Asp-CH2F.TFA has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of peptide synthesis and modification.
Biology: The compound’s ability to inhibit caspases makes it valuable in research on apoptosis and cell death.
Medicine: It has potential therapeutic applications in diseases where apoptosis plays a key role, such as cancer and neurodegenerative disorders.
Industry: The compound is used in the development of peptide-based drugs and as a tool in biochemical assays .
Mecanismo De Acción
Cbz-Tyr-Val-Ala-DL-Asp-CH2F.TFA exerts its effects by inhibiting caspases, which are proteases involved in the execution phase of apoptosis. The fluoromethyl ketone group in the compound forms a covalent bond with the active site cysteine of the caspase enzyme, thereby blocking its activity. This inhibition prevents the cleavage of caspase substrates, ultimately halting the apoptotic process .
Comparación Con Compuestos Similares
Similar Compounds
Z-Val-Ala-Asp(OMe)-CH2F: Another pan-caspase inhibitor with a similar structure but different protecting groups.
Cbz-Val-Ala-Asp(OMe)-CH2F: A variant with a different amino acid sequence.
Uniqueness
Cbz-Tyr-Val-Ala-DL-Asp-CH2F.TFA is unique due to its specific sequence and the presence of the fluoromethyl ketone group, which provides irreversible inhibition of caspases. This makes it particularly useful in studies requiring long-term inhibition of apoptosis .
Propiedades
Fórmula molecular |
C32H38F4N4O11 |
|---|---|
Peso molecular |
730.7 g/mol |
Nombre IUPAC |
5-fluoro-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C30H37FN4O9.C2HF3O2/c1-17(2)26(29(42)32-18(3)27(40)33-22(14-25(38)39)24(37)15-31)35-28(41)23(13-19-9-11-21(36)12-10-19)34-30(43)44-16-20-7-5-4-6-8-20;3-2(4,5)1(6)7/h4-12,17-18,22-23,26,36H,13-16H2,1-3H3,(H,32,42)(H,33,40)(H,34,43)(H,35,41)(H,38,39);(H,6,7)/t18-,22?,23-,26-;/m0./s1 |
Clave InChI |
VRFQPZNWACKFJT-PYCCKJAXSA-N |
SMILES isomérico |
C[C@@H](C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |
SMILES canónico |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















